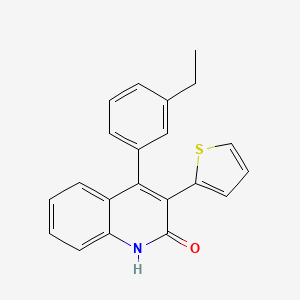
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinoline core substituted with a thiophene ring and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added through a Friedel-Crafts alkylation reaction, where an ethylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can be compared with other similar compounds such as:
4-phenyl-3-thiophen-2-yl-1H-quinolin-2-one: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(3-methylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one: Contains a methyl group instead of an ethyl group, which may result in different steric and electronic effects.
4-(3-ethylphenyl)-3-furan-2-yl-1H-quinolin-2-one: Substitutes the thiophene ring with a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H17NOS |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17NOS/c1-2-14-7-5-8-15(13-14)19-16-9-3-4-10-17(16)22-21(23)20(19)18-11-6-12-24-18/h3-13H,2H2,1H3,(H,22,23) |
Clave InChI |
XLAAGTNTOQUEJX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


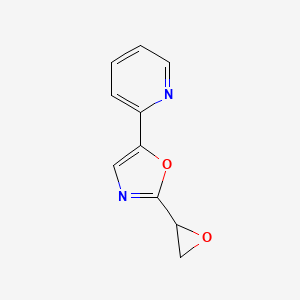
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
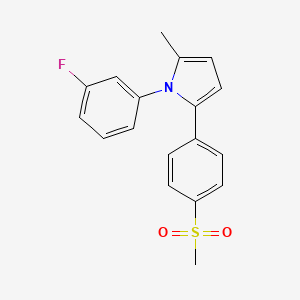
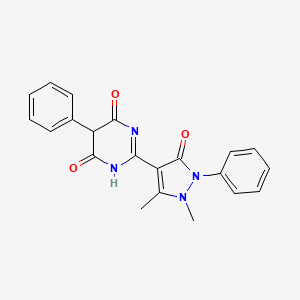
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
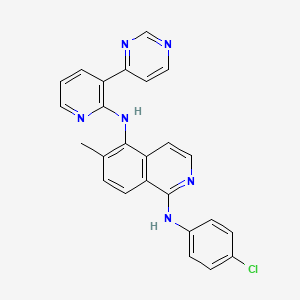
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
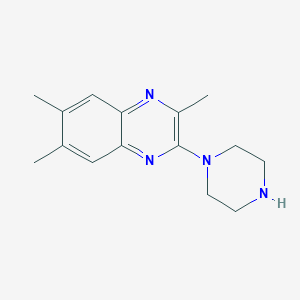
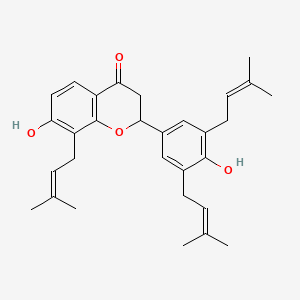
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
